1-Methyl-1H-indole-3-carbothioamide
Description
1-Methyl-1H-indole-3-carbothioamide is an indole derivative featuring a methyl group at the 1-position (N-methyl) and a carbothioamide (-C(=S)-NH₂) substituent at the 3-position. While direct experimental data for this compound are scarce in the provided evidence, comparisons with structurally related indole derivatives (e.g., carboxylates, halogenated analogs) can elucidate trends in physicochemical and spectroscopic behavior.
Properties
Molecular Formula |
C10H10N2S |
|---|---|
Molecular Weight |
190.27 g/mol |
IUPAC Name |
1-methylindole-3-carbothioamide |
InChI |
InChI=1S/C10H10N2S/c1-12-6-8(10(11)13)7-4-2-3-5-9(7)12/h2-6H,1H3,(H2,11,13) |
InChI Key |
ZHBKUVWKSAGLFS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=S)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Positional Effects : The carbothioamide group at C-3 in the target compound contrasts with carboxylate (C-3 in β-carboline, ), carboxylic acid (C-2 in ), and amine () groups in analogs. Substituent position significantly impacts aromatic π-system reactivity and intermolecular interactions.
- Electronic Properties : The thioamide (-CSNH₂) group is less polar than carboxylic acids () but more polar than esters (), affecting solubility and hydrogen-bonding capacity.
Spectroscopic Data
- 1H-NMR :
- 13C-NMR :
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